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molecular formula C22H22FN5O5S B8341959 5-(1,1-dioxothiazinan-2-yl)-N-[[4-fluoro-2-(methylcarbamoyl)phenyl]methyl]-8-hydroxy-1,6-naphthyridine-7-carboxamide

5-(1,1-dioxothiazinan-2-yl)-N-[[4-fluoro-2-(methylcarbamoyl)phenyl]methyl]-8-hydroxy-1,6-naphthyridine-7-carboxamide

Cat. No. B8341959
M. Wt: 487.5 g/mol
InChI Key: KBXRRIUYQIDSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07323460B2

Procedure details

A solution of 5-(1,1-dioxido-1,2-thiazinan-2-yl)-8-hydroxy-1,6-naphthyridine-7-carboxylic acid (1.00 g, 3.09 mmol), 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (0.77 g, 4.02 mmol), and 1-hydroxy-7-azabenzotriazole (0.55 g, 4.02 mmol) in degassed dry DMP (20 mL) was aged for 30 minutes to preform the activated ester. Triethylamine (0.47 mL, 3.40 mmol) and {4-fluoro-2-[(methylamino)carbonyl]phenyl}-methanaminium chloride (0.74 g, 3.40 mmol) were added and the reaction stirred for 30 minutes. The reaction was poured into water, the pH was adjusted to 10 using 1N NaOH, and resulting solution was extracted several times with CHCl3. The combined organic extracts were dried over Na2SO4′, filtered, and concentrated to dryness in vacuo. The residue was partitioned between basic water (pH=10 using 1N NaOH) and ether. The layers were separated and the aqueous layer was extracted twice more with ether. The aqueous layer was then acidified to pH=4 using 1N HCl and extracted several times with CHCl3. The combined organic extracts were dried over Na2SO4, filtered, and concentrated to a brown oil. Methanol was added to the flask and the flask was sonicated for 5 minutes. Solids crashed out of the solution upon sonication and were collected by vacuum filtration to afford the title compound as a whitish solid.
Name
5-(1,1-dioxido-1,2-thiazinan-2-yl)-8-hydroxy-1,6-naphthyridine-7-carboxylic acid
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.47 mL
Type
reactant
Reaction Step Two
Name
{4-fluoro-2-[(methylamino)carbonyl]phenyl}-methanaminium chloride
Quantity
0.74 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[S:2]1(=[O:22])[CH2:7][CH2:6][CH2:5][CH2:4][N:3]1[C:8]1[N:17]=[C:16]([C:18]([OH:20])=O)[C:15]([OH:21])=[C:14]2[C:9]=1[CH:10]=[CH:11][CH:12]=[N:13]2.Cl.CN(C)CCCN=C=NCC.ON1C2N=CC=CC=2N=N1.C(N(CC)CC)C.[Cl-].[F:53][C:54]1[CH:59]=[CH:58][C:57]([CH2:60][NH3+:61])=[C:56]([C:62]([NH:64][CH3:65])=[O:63])[CH:55]=1.[OH-].[Na+]>O>[O:22]=[S:2]1(=[O:1])[CH2:7][CH2:6][CH2:5][CH2:4][N:3]1[C:8]1[N:17]=[C:16]([C:18]([NH:61][CH2:60][C:57]2[CH:58]=[CH:59][C:54]([F:53])=[CH:55][C:56]=2[C:62]([NH:64][CH3:65])=[O:63])=[O:20])[C:15]([OH:21])=[C:14]2[C:9]=1[CH:10]=[CH:11][CH:12]=[N:13]2 |f:1.2,5.6,7.8|

Inputs

Step One
Name
5-(1,1-dioxido-1,2-thiazinan-2-yl)-8-hydroxy-1,6-naphthyridine-7-carboxylic acid
Quantity
1 g
Type
reactant
Smiles
O=S1(N(CCCC1)C1=C2C=CC=NC2=C(C(=N1)C(=O)O)O)=O
Name
Quantity
0.77 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
0.55 g
Type
reactant
Smiles
ON1N=NC2=C1N=CC=C2
Step Two
Name
Quantity
0.47 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
{4-fluoro-2-[(methylamino)carbonyl]phenyl}-methanaminium chloride
Quantity
0.74 g
Type
reactant
Smiles
[Cl-].FC1=CC(=C(C=C1)C[NH3+])C(=O)NC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dry DMP (20 mL)
CUSTOM
Type
CUSTOM
Details
resulting solution
EXTRACTION
Type
EXTRACTION
Details
was extracted several times with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4′
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between basic water (pH=10 using 1N NaOH) and ether
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice more with ether
EXTRACTION
Type
EXTRACTION
Details
extracted several times with CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a brown oil
ADDITION
Type
ADDITION
Details
Methanol was added to the flask
CUSTOM
Type
CUSTOM
Details
the flask was sonicated for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
Solids crashed out of the solution upon sonication
FILTRATION
Type
FILTRATION
Details
were collected by vacuum filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O=S1(N(CCCC1)C1=C2C=CC=NC2=C(C(=N1)C(=O)NCC1=C(C=C(C=C1)F)C(=O)NC)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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